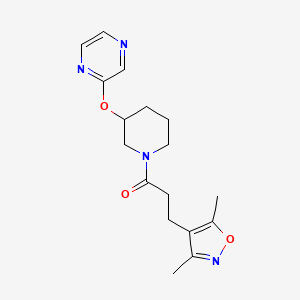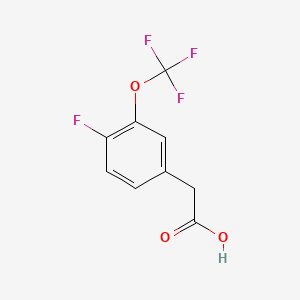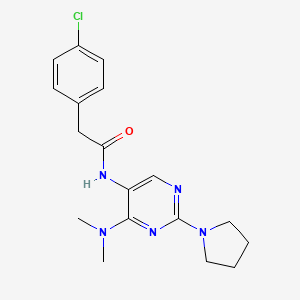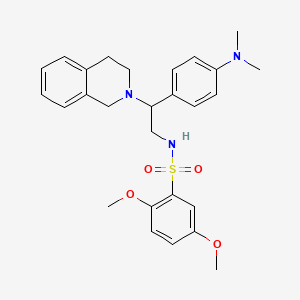
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C27H33N3O4S and its molecular weight is 495.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Applications
Antitumor Activity and Structure-Activity Relationships : Research on amino-substituted dihydroisoquinolines has demonstrated their synthesis and evaluation for antitumor activity, revealing a strong dependence on the position of substitution. Certain derivatives have shown higher potency compared to their parent compounds, with specific amino derivatives displaying significantly lower cardiotoxicity relative to their cytotoxicity. This suggests their potential utility in cancer therapy with a reduced risk of heart-related side effects (Sami et al., 1995). Further studies on dihydroisoquinolines with different substituents revealed their enhanced antitumor activity and the importance of DNA binding strength and lipophilicity for their cytotoxic potency, indicating the potential for designing more effective and selective anticancer agents (Sami et al., 1996).
Carbonic Anhydrase Interaction : Isoquinolinesulfonamides have been identified as inhibitors of human carbonic anhydrases (hCAs), showing selectivity toward therapeutically relevant isozymes. The structural analysis of the interaction between hCA II and an isoquinolinesulfonamide provided insights for the future design of more selective inhibitors, potentially for cancer therapy and other diseases where hCAs play a crucial role (Mader et al., 2011).
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4S/c1-29(2)23-11-9-21(10-12-23)25(30-16-15-20-7-5-6-8-22(20)19-30)18-28-35(31,32)27-17-24(33-3)13-14-26(27)34-4/h5-14,17,25,28H,15-16,18-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPVLSFNPYFMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

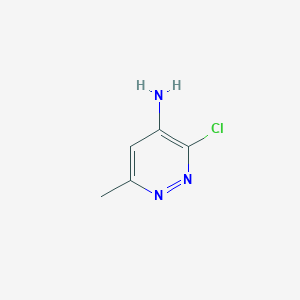
![3,4-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2780635.png)
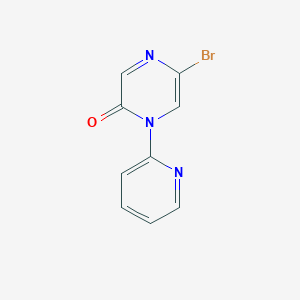
![4-butyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2780637.png)
![N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2780641.png)

![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2780643.png)
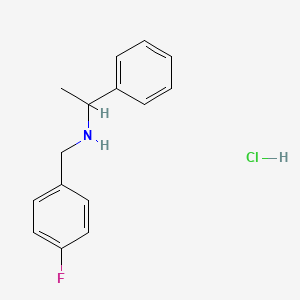
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2780649.png)
